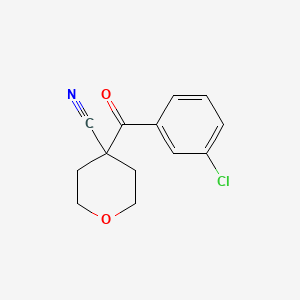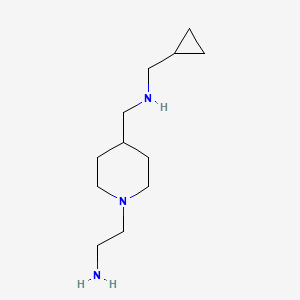![molecular formula C13H9BrFNOS B11795507 2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)
2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7(4H)-oxo-5,6-dihidrobenzo[d]tiazol-5-(2-fluorofenil)-2-bromo es un compuesto que pertenece a la clase de derivados de tiazol. Los derivados de tiazol son conocidos por su amplia gama de propiedades medicinales y biológicas, incluidas las actividades antibacteriana, antifúngica, antiinflamatoria, antiviral, antimalárica y anti-VIH .
Métodos De Preparación
La síntesis de 7(4H)-oxo-5,6-dihidrobenzo[d]tiazol-5-(2-fluorofenil)-2-bromo típicamente involucra la reacción de haluros de hidrazonilo con precursores apropiados bajo condiciones específicas. Por ejemplo, la reacción de haluros de hidrazonilo con 2-(1-(4-(1,3-dioxoisoindolin-2-il)fenil)etilidén)hidrazinocarbotioamida en etanol y trietilamina puede producir varios derivados de tiazol . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala.
Análisis De Reacciones Químicas
7(4H)-oxo-5,6-dihidrobenzo[d]tiazol-5-(2-fluorofenil)-2-bromo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido, iones cianuro).
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
7(4H)-oxo-5,6-dihidrobenzo[d]tiazol-5-(2-fluorofenil)-2-bromo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de otros compuestos orgánicos complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antibacterianas y antifúngicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 7(4H)-oxo-5,6-dihidrobenzo[d]tiazol-5-(2-fluorofenil)-2-bromo involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, los derivados de tiazol pueden actuar como inhibidores de la detección de quorum bacteriana, que es un proceso de comunicación célula a célula que regula diversos comportamientos bacterianos, incluida la formación de biopelículas y la producción de virulencia . El compuesto puede unirse al sitio activo de los receptores de detección de quorum, inhibiendo así su actividad y evitando la expresión de factores de virulencia.
Comparación Con Compuestos Similares
7(4H)-oxo-5,6-dihidrobenzo[d]tiazol-5-(2-fluorofenil)-2-bromo se puede comparar con otros compuestos similares, como:
5-Bromo-4-fluorobenzo[d]tiazol-2-amina: Este compuesto tiene una estructura central de tiazol similar, pero difiere en el patrón de sustitución.
Ácido 2-bromo-5-(4-fluorofenil)tiazol-4-carboxílico: Este compuesto también contiene una sustitución de bromo y flúor, pero tiene un grupo funcional de ácido carboxílico en lugar de una cetona.
La singularidad de 7(4H)-oxo-5,6-dihidrobenzo[d]tiazol-5-(2-fluorofenil)-2-bromo radica en su patrón de sustitución específico y la presencia de átomos de bromo y flúor, que pueden influir en su reactividad química y actividad biológica.
Propiedades
Fórmula molecular |
C13H9BrFNOS |
|---|---|
Peso molecular |
326.19 g/mol |
Nombre IUPAC |
2-bromo-5-(2-fluorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C13H9BrFNOS/c14-13-16-10-5-7(6-11(17)12(10)18-13)8-3-1-2-4-9(8)15/h1-4,7H,5-6H2 |
Clave InChI |
DJZCENKSOPTZLD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1N=C(S2)Br)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
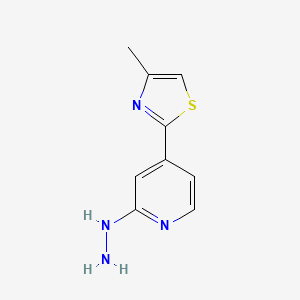



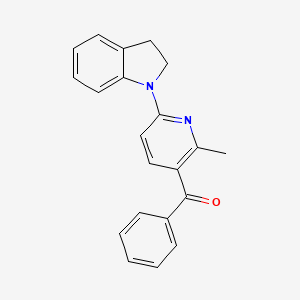
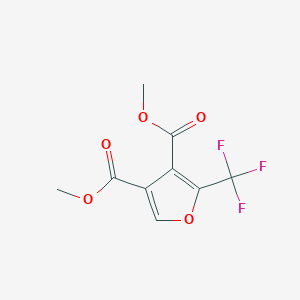
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)
